molecular formula C15H16N2O B4431205 4-propyl-N-(pyridin-3-yl)benzamide

4-propyl-N-(pyridin-3-yl)benzamide

Cat. No.: B4431205
M. Wt: 240.30 g/mol
InChI Key: FLPFOYSMOSEVLG-UHFFFAOYSA-N
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Description

4-Propyl-N-(pyridin-3-yl)benzamide is a synthetic small molecule featuring a benzamide core, a structure recognized in medicinal chemistry as a privileged scaffold for probing diverse biological targets . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic applications. The benzamide pharmacophore is present in a wide array of bioactive compounds, including agonists for CNS targets like the orphan GPR52 receptor and inhibitors of kinases such as c-Abl . The specific substitution pattern of this compound suggests potential for investigation in neuropharmacology and oncology research. Similar compounds have been explored for their neuroprotective effects in models of Parkinson's disease via c-Abl inhibition and as potential antipsychotic agents through GPR52 agonism, which represents a novel target for schizophrenia . Researchers may find this compound valuable for developing structure-activity relationships (SAR) or as a starting point for the design of novel biased agonists that selectively modulate specific signaling pathways, such as those involving G proteins over β-arrestin recruitment . The presence of the pyridinyl group and the flexible propyl chain offers vectors for further chemical modification and interaction with enzymatic or receptor binding sites.

Properties

IUPAC Name

4-propyl-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-4-12-6-8-13(9-7-12)15(18)17-14-5-3-10-16-11-14/h3,5-11H,2,4H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPFOYSMOSEVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-(pyridin-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-propylbenzoic acid and 3-aminopyridine.

    Activation of Carboxylic Acid: The carboxylic acid group of 4-propylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with 3-aminopyridine to form the amide bond, yielding this compound.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzamide can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced amine or alcohol derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

4-propyl-N-(pyridin-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-propyl-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Hydrophobicity : The 4-propyl group in the target compound likely enhances lipophilicity compared to polar substituents like sulfonyl () or isopropoxy (), which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Heterocyclic Moieties : Pyridine (as in the target compound) and pyrimidine () contribute to target specificity, whereas thiazole () or pyrrole () may alter electronic properties and binding modes.
  • Functional Group Diversity : Sulfonamide-linked compounds () exhibit distinct pharmacokinetic profiles compared to amide-linked derivatives, often showing stronger protein binding due to sulfonyl’s electronegativity .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-propyl-N-(pyridin-3-yl)benzamide, and how do reaction conditions influence yield?

  • Synthesis Protocol :

  • Step 1 : Coupling of 4-propylbenzoic acid with pyridin-3-amine via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–25°C for 12–24 hours .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the benzamide product.
  • Key Variables : Solvent polarity (e.g., DMF vs. DCM) impacts reaction kinetics, while excess pyridin-3-amine reduces side reactions .
    • Yield Optimization : Lower temperatures (0–5°C) minimize decomposition, while extended reaction times (>24 hours) improve conversion rates in sterically hindered systems .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1H^1H NMR (DMSO-d6) shows characteristic peaks: δ 8.5–9.0 ppm (pyridinyl protons), δ 7.8–8.2 ppm (benzamide aromatic protons), δ 2.5–2.8 ppm (propyl CH2_2) .
  • HPLC : Purity >95% confirmed via reverse-phase C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm .
    • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 255.1) validates molecular weight .

Q. How does the propyl substituent affect the compound’s physicochemical properties?

  • Lipophilicity : The propyl chain increases logP (predicted ~2.8), enhancing membrane permeability compared to shorter alkyl analogs .
  • Solubility : Reduced aqueous solubility (estimated <0.1 mg/mL) necessitates DMSO or ethanol for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Case Study : Discrepancies in IC50_{50} values (e.g., 10 µM vs. 50 µM) may arise from:

  • Impurity Interference : HPLC-MS to detect byproducts (e.g., unreacted pyridin-3-amine) .
  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
    • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to confirm significance thresholds (p < 0.05) .

Q. What strategies optimize the compound’s selectivity for kinase inhibition?

  • Structural Modifications :

  • Pyridinyl Substitution : Introducing electron-withdrawing groups (e.g., -CF3_3) at the pyridine 4-position enhances ATP-binding pocket interactions .
  • Propyl Chain Length : Comparative studies show C3 (propyl) balances hydrophobicity and steric effects better than C2 or C4 chains .
    • Docking Studies : Use PDB templates (e.g., 3HKC) to model binding poses and identify key residues (e.g., Lys271 in Abl kinase) .

Q. How can researchers design SAR studies for this compound derivatives?

  • Methodology :

  • Core Modifications : Vary substituents on the benzamide (e.g., -Cl, -OCH3_3) and pyridine rings (e.g., -CH3_3, -NH2_2) .
  • Bioassay Panels : Test against kinase arrays (e.g., EGFR, VEGFR2) and cytotoxicity screens (e.g., MTT assays on MCF-7 cells) .
    • Data Interpretation :
  • Activity Cliffs : A -Cl substituent at benzamide 3-position increases potency 10-fold but reduces solubility .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Reaction Scalability :

  • Batch vs. Flow Chemistry : Transitioning from batch (mg-scale) to flow systems (g-scale) requires optimizing residence time and solvent recycling .
    • Purification : Prep-HPLC becomes impractical at >10 g; switch to recrystallization (ethanol/water) with >85% recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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